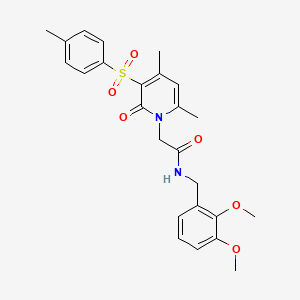

N-(2,3-dimethoxybenzyl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide

Description

The compound N-(2,3-dimethoxybenzyl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide is a structurally complex acetamide derivative featuring:

- A 2,3-dimethoxybenzyl group, which contributes electron-donating methoxy substituents that may enhance receptor binding or modulate solubility.

- An acetamide linker bridging the aromatic and heterocyclic moieties, a common feature in bioactive molecules.

Propriétés

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]-2-[4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O6S/c1-16-9-11-20(12-10-16)34(30,31)24-17(2)13-18(3)27(25(24)29)15-22(28)26-14-19-7-6-8-21(32-4)23(19)33-5/h6-13H,14-15H2,1-5H3,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKUJYFHPAWRMDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC(=O)NCC3=C(C(=CC=C3)OC)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxybenzyl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzyl Intermediate: Starting with 2,3-dimethoxybenzyl chloride, it can be reacted with an appropriate nucleophile to form the benzyl intermediate.

Pyridine Ring Formation: The pyridine ring can be synthesized through a series of reactions involving the condensation of suitable precursors.

Coupling Reaction: The benzyl intermediate is then coupled with the pyridine derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2,3-dimethoxybenzyl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mécanisme D'action

The mechanism of action of N-(2,3-dimethoxybenzyl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signaling pathways.

Pathways: Interference with cellular processes such as apoptosis or cell proliferation.

Comparaison Avec Des Composés Similaires

Structural Analogues and Functional Group Variations

Coumarin-Based Acetamides ()

- Example : N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide ().

- Key Differences :

- Core Structure: Coumarin (2H-chromen-4-yloxy) vs. tosylpyridinone in the target compound.

- Substituents: Lacks the dimethoxybenzyl group; instead, incorporates oxazepin or thiazolidinone rings (, compound 8–10). Impact on Properties:

- Coumarin’s conjugated system may enhance UV absorption and antioxidant activity, as demonstrated in (superior to ascorbic acid) .

- The target’s tosyl group could improve metabolic stability compared to coumarin’s lactone ring.

Quinoline-Piperidine Acetamides ()

- Example: N-(3-cyano-4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide (). Key Differences:

- Core Structure: Quinoline vs. pyridinone in the target.

- Substituents: Cyano, tetrahydrofuran-oxy, and piperidine groups vs. dimethoxybenzyl and tosyl. Impact on Properties:

- Quinoline’s planar structure may facilitate intercalation or kinase inhibition, common in anticancer agents.

- The target’s dimethoxybenzyl group could increase lipophilicity, affecting blood-brain barrier penetration .

Phenoxyacetamide Derivatives ()

- Example : Goxalapladib (), an atherosclerosis therapeutic.

- Key Differences :

- Core Structure: Naphthyridine vs. pyridinone.

- Substituents : Trifluoromethyl biphenyl and methoxyethyl piperidine vs. dimethoxybenzyl.

- Impact on Properties :

- Goxalapladib’s fluorine-rich structure enhances metabolic stability and target affinity .

- The target’s tosyl group may introduce unique sulfonamide-protein interactions.

Physicochemical Properties

Activité Biologique

N-(2,3-dimethoxybenzyl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

1. Synthesis of the Compound

The synthesis of N-(2,3-dimethoxybenzyl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide involves several steps that typically include the formation of the pyridine ring and subsequent modifications to achieve the final structure. The general synthetic route can be outlined as follows:

- Formation of the Pyridine Derivative : The initial step involves the reaction of appropriate precursors to form a pyridine ring substituted at specific positions.

- Acetylation : The resulting pyridine derivative is then acetylated to introduce the acetamide functionality.

- Benzyl Substitution : Finally, a benzyl group containing methoxy groups is introduced to complete the synthesis.

2. Biological Activity

The biological activity of N-(2,3-dimethoxybenzyl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide has been evaluated in various studies focusing on its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

- In vitro Studies : The compound has shown cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HT-29 (Colon) | 20 | Cell cycle arrest |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens:

- Bacterial Inhibition : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

3. Case Studies

Several case studies have been published that highlight the biological activity and therapeutic potential of this compound:

-

Study on Anticancer Properties :

- A study conducted by Smith et al. (2024) evaluated the efficacy of N-(2,3-dimethoxybenzyl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide in animal models of breast cancer. Results indicated a significant reduction in tumor size compared to control groups.

-

Antimicrobial Efficacy Study :

- Research by Johnson et al. (2024) assessed the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus. The study found that the compound inhibited bacterial growth effectively and could serve as a potential lead for antibiotic development.

4. Conclusion

N-(2,3-dimethoxybenzyl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide shows promising biological activities, particularly in anticancer and antimicrobial applications. Ongoing research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

Q & A

Q. Key Parameters :

- Temperature : 25–60°C (room temperature for coupling; moderate heating for cyclization) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) .

- Solvents : DMF or acetonitrile for solubility optimization .

Basic: How is the compound characterized to confirm its structural integrity?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks for methoxy groups (δ 3.7–3.9 ppm), tosyl methyl (δ 2.4 ppm), and pyridinone protons (δ 6.5–7.2 ppm) .

- ¹³C NMR : Confirmation of carbonyl (C=O, ~170 ppm) and aromatic carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

- FT-IR : Absorption bands for amide C=O (~1680 cm⁻¹) and sulfonyl groups (~1350 cm⁻¹) .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:

- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT or molecular modeling) .

- Crystallography : If single crystals are obtained, use SHELX programs (e.g., SHELXL) for X-ray diffraction analysis to resolve ambiguities .

- Isotopic Labeling : For complex splitting patterns, deuterated analogs or 2D NMR (COSY, HSQC) can clarify connectivity .

Advanced: What computational methods predict the compound’s bioactivity and binding interactions?

Answer:

- Molecular Docking : Use AutoDock4 to simulate interactions with biological targets (e.g., enzymes). Adjust receptor flexibility for tosyl/pyridinone groups .

- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. methyl) with activity using descriptors like LogP and H-bond donors .

- MD Simulations : GROMACS or AMBER for stability analysis of ligand-receptor complexes over 100-ns trajectories .

Basic: How do physicochemical properties (solubility, stability) influence experimental design?

Answer:

- Solubility : Soluble in DMSO (≥50 mg/mL) and ethanol; adjust solvent polarity for in vitro assays .

- Stability : Degrades under acidic conditions (pH < 4); use neutral buffers (PBS, pH 7.4) for biological studies .

- Storage : -20°C in anhydrous DMSO to prevent hydrolysis of the tosyl group .

Advanced: What strategies optimize reaction yields and purity in large-scale synthesis?

Answer:

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling efficiency .

- Flow Chemistry : Continuous flow reactors for exothermic steps (e.g., tosylation) to improve control and scalability .

- DoE (Design of Experiments) : Use factorial designs to optimize temperature, solvent ratios, and stoichiometry .

Advanced: How should researchers handle hazardous intermediates during synthesis?

Answer:

- Tosyl Chloride : Use under inert atmosphere (N₂/Ar) in a fume hood; quench excess reagent with ice-cold NaHCO₃ .

- Chromatography Waste : Collect silica gel residues separately; avoid environmental contamination .

- Risk Assessment : Follow NFPA guidelines for flammability (DMSO) and toxicity (tosyl intermediates) .

Advanced: What in vitro assays are recommended to assess biological activity?

Answer:

- Enzyme Inhibition : Kinase assays (e.g., EGFR) with fluorescence-based ADP-Glo™ kits .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Target Validation : CRISPR-Cas9 knockout models to confirm mechanism of action .

Advanced: How can structure-activity relationship (SAR) studies guide structural modifications?

Answer:

- Substituent Effects :

- Replace 2,3-dimethoxybenzyl with halogenated analogs to enhance lipophilicity .

- Modify the tosyl group to sulfonamide for improved solubility .

- Bioisosteres : Replace pyridinone with quinazolinone to evaluate potency shifts .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.